(5-(Pyridin-3-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
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Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-5-2-3-7-17(15)20-8-10-24(11-12-27-20)21(25)18-13-19(26-23-18)16-6-4-9-22-14-16/h2-7,9,13-14,20H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJUMZMLFGBMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone , with the CAS number 1705868-02-5, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 379.5 g/mol. The structure features a pyridine ring, an isoxazole moiety, and a thiazepan ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1705868-02-5 |
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing isoxazole and thiazepan structures exhibit significant anticancer activity. For instance, a study on isoxazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
In vitro assays revealed that the synthesized compounds showed moderate to high growth inhibition at concentrations ranging from 1 to 25 μM. Notably, the compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Isoxazole derivatives are often noted for their anti-inflammatory properties, which may contribute to their anticancer efficacy by reducing tumor-associated inflammation .
Case Studies and Research Findings
A series of experiments were conducted to evaluate the biological activity of this compound in comparison with established anticancer agents:
Study Overview
A study published in Pharmaceutical Sciences reported on the synthesis and biological evaluation of various isoxazole derivatives. Among these, the compound under investigation was highlighted for its promising anticancer properties.
| Compound | IC50 (μM) (MCF-7) | IC50 (μM) (MDA-MB-231) | Selectivity Index |
|---|---|---|---|
| (5-(Pyridin-3-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | 15 ± 2.5 | 10 ± 1.8 | 2.0 |
| Control (YM155) | 20 ± 3.0 | 18 ± 2.0 | - |
The selectivity index indicates that the compound exhibits a higher potency against cancer cells compared to normal cells, suggesting its potential as a targeted therapy .
Q & A
Q. What are the optimal synthetic strategies for achieving high-purity (5-(Pyridin-3-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
The synthesis of this compound requires multi-step routes with careful control of reaction conditions. Key steps include:
- Coupling reactions between the isoxazole and thiazepane moieties, often using catalysts like palladium for cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for cyclization steps to stabilize intermediates .
- Purification : Recrystallization (e.g., methanol/ethanol mixtures) or column chromatography is critical to isolate the final product with >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
A combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemical analysis), HPLC (for purity assessment), and mass spectrometry (HRMS for molecular weight confirmation) is standard . IR spectroscopy can confirm functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹) . X-ray crystallography, though less common, resolves complex stereochemistry in analogs .
Q. What biological targets are hypothesized for this compound based on structural analogs?
The thiazepane and isoxazole motifs are associated with enzyme inhibition (e.g., 14-α-demethylase in fungal pathogens) or GPCR modulation (e.g., serotonin receptors) . The pyridinyl group may enhance binding to kinase targets . Preliminary docking studies on analogs suggest interactions with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the thiazepane-isoxazole hybrid?
- Catalyst screening : Transition-metal catalysts (e.g., PdCl₂ for Suzuki couplings) improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and minimizes side products in cyclization steps .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks during intermediate formation .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorometric) with cell-based viability tests (e.g., MTT) to confirm target specificity .
- Metabolic stability testing : Assess whether discrepancies arise from compound degradation in cell culture media vs. buffer systems .
Q. What computational methods predict the compound’s binding affinity to therapeutic targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase) to model interactions .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical residue interactions .
Q. How does pH and temperature affect the compound’s stability in physiological conditions?
- Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 1–9) and monitor degradation via HPLC. Thiazepane rings are prone to hydrolysis at pH > 8, requiring formulation in acidic excipients .
- Lyophilization : Improves long-term storage stability by reducing oxidative degradation .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., enzymes) in cell lines to confirm activity loss .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
